Cycloalkannin leucoacetate

Description

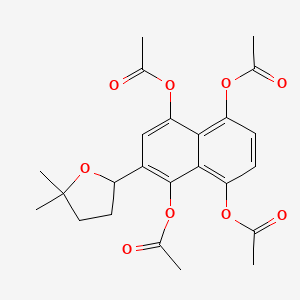

Cycloalkannin leucoacetate is a naphthazarin derivative structurally related to alkannin and shikonin, which are natural naphthoquinones isolated from Lithospermum erythrorhizon . It is characterized by a cyclic leucoacetate moiety, as confirmed by X-ray crystallography, which distinguishes it from its linear analogs like shikonin and alkannin . The compound exhibits tautomerism, a dynamic equilibrium between enol and keto forms, which influences its biological activity and stability . Early studies by Sankawa et al. (1981) demonstrated its moderate antitumor activity in vitro, though less potent than shikonin derivatives .

Properties

CAS No. |

80186-91-0 |

|---|---|

Molecular Formula |

C24H26O9 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

[4,5,8-triacetyloxy-6-(5,5-dimethyloxolan-2-yl)naphthalen-1-yl] acetate |

InChI |

InChI=1S/C24H26O9/c1-12(25)29-18-7-8-19(30-13(2)26)22-21(18)20(31-14(3)27)11-16(23(22)32-15(4)28)17-9-10-24(5,6)33-17/h7-8,11,17H,9-10H2,1-6H3 |

InChI Key |

PQOXULXHXDVIML-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C2C(=CC(=C(C2=C(C=C1)OC(=O)C)OC(=O)C)C3CCC(O3)(C)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1=C2C(=CC(=C(C2=C(C=C1)OC(=O)C)OC(=O)C)C3CCC(O3)(C)C)OC(=O)C |

Synonyms |

cyclo-alkannin leucoacetate cycloalkannin leucoacetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications and Limitations

In contrast, shikonin derivatives remain prioritized for drug development due to their potent cytotoxicity and well-characterized mechanisms . Further studies on this compound could explore structural modifications to enhance solubility or target specificity.

Q & A

Q. How can researchers identify knowledge gaps in this compound’s mechanism of action using existing literature?

- Methodological Answer : Conduct citation chaining via Web of Science to track seminal studies (e.g., Sankawa et al., 1981). Use tools like VOSviewer for keyword co-occurrence analysis to map understudied pathways (e.g., autophagy modulation). Prioritize experiments addressing gaps highlighted in systematic reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.